3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

3-(2-(4-Chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887895-27-4) is a synthetic benzofuran-2-carboxamide derivative (C₂₄H₁₉ClN₂O₅, MW 450.88) featuring a 4-chlorophenoxyacetamido group at the 3-position and an N-(3-methoxyphenyl)carboxamide at the 2-position. The benzofuran-2-carboxamide scaffold is recognized in medicinal chemistry for its demonstrated antiproliferative, immunomodulatory, and neuroprotective activities across multiple derivative series.

Molecular Formula C24H19ClN2O5
Molecular Weight 450.88
CAS No. 887895-27-4
Cat. No. B2642185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
CAS887895-27-4
Molecular FormulaC24H19ClN2O5
Molecular Weight450.88
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H19ClN2O5/c1-30-18-6-4-5-16(13-18)26-24(29)23-22(19-7-2-3-8-20(19)32-23)27-21(28)14-31-17-11-9-15(25)10-12-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28)
InChIKeyACEBKAUMDSCJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-Chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887895-27-4): Structural Classification and Comparator Landscape for Informed Procurement


3-(2-(4-Chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887895-27-4) is a synthetic benzofuran-2-carboxamide derivative (C₂₄H₁₉ClN₂O₅, MW 450.88) featuring a 4-chlorophenoxyacetamido group at the 3-position and an N-(3-methoxyphenyl)carboxamide at the 2-position [1]. The benzofuran-2-carboxamide scaffold is recognized in medicinal chemistry for its demonstrated antiproliferative, immunomodulatory, and neuroprotective activities across multiple derivative series [2][3][4]. This specific compound belongs to a cluster of closely related analogs identified in commercial screening libraries, with the primary structural differentiator being the meta-methoxy substitution on the N-phenyl ring and the 4-chlorophenoxyacetamido side chain, which distinguishes it from regioisomeric and halide-substituted variants [5].

Why Generic Substitution Among Benzofuran-2-Carboxamide Analogs Is Not Advisable Without Empirical Verification for CAS 887895-27-4


Benzofuran-2-carboxamide derivatives exhibit exquisitely sensitive structure-activity relationships (SAR), where even minor positional isomerism or halide substitution profoundly alters biological potency and selectivity. Published SAR analyses demonstrate that the position of methoxy substitution on the N-phenyl ring (ortho vs. meta vs. para) critically modulates antiproliferative IC₅₀ values, with meta-substituted variants showing distinct activity profiles compared to ortho or para congeners [1]. Furthermore, the nature of the phenoxy substituent at the 3-acetamido position—whether 4-chlorophenoxy, 4-fluorophenoxy, or 4-methoxyphenoxy—determines electronic properties (XLogP, hydrogen-bonding capacity) that influence both target binding and ADME characteristics [2][3]. The specific combination of the 4-chlorophenoxyacetamido moiety with the N-(3-methoxyphenyl)carboxamide in CAS 887895-27-4 represents a unique substitution pattern not interchangeable with the N-(4-fluorophenyl) analog (CAS 887886-28-4) or the ortho-methoxy regioisomer. Procurement of 'similar' benzofuran-2-carboxamides without verifying the exact CAS number risks selecting a compound with undocumented and potentially divergent biological behavior [4].

Comparative Quantitative Evidence for 3-(2-(4-Chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887895-27-4): What Can Be Verified and What Remains to Be Established


Meta-Methoxy vs. Ortho-Methoxy N-Phenyl Substitution: Physicochemical and Predicted Pharmacokinetic Differentiation

The meta-methoxy substitution on the N-phenyl ring of CAS 887895-27-4 differentiates it from the ortho-methoxy regioisomer (3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide). Published SAR studies on benzofuran-2-carboxamide series demonstrate that methoxy position significantly impacts biological activity: the +M (mesomeric) effect and steric orientation of the methoxy group alters hydrogen-bonding geometry at the carboxamide NH, which is a critical pharmacophoric element for target engagement [1]. In analogous benzofuran-2-carboxamide NF-κB inhibitor series, meta-substituted phenylamides exhibited distinct potency profiles from ortho- and para-substituted congeners, with IC₅₀ differences exceeding 10-fold across substitution positions [2]. Additionally, the meta-methoxy orientation in CAS 887895-27-4 is predicted to modulate metabolic stability via reduced susceptibility to O-demethylation compared to the para-methoxy variant, based on established cytochrome P450 substrate recognition patterns [3].

Medicinal Chemistry Structure-Activity Relationship Drug Design

4-Chlorophenoxyacetamido vs. 4-Fluorophenylcarboxamide Analogs: Lipophilicity and Predicted Membrane Permeability Differentiation

CAS 887895-27-4 (molecular formula C₂₄H₁₉ClN₂O₅, MW 450.88) can be compared with its closest cataloged analog, the N-(4-fluorophenyl) derivative (CAS 887886-28-4, C₂₃H₁₆ClFN₂O₄, MW 438.84). The target compound contains an additional oxygen atom (methoxy vs. fluoro substituent on the N-phenyl ring), which alters both molecular weight (+12.04 Da) and hydrogen-bonding capacity. The computed XLogP3 for CAS 887886-28-4 is 5.6 [1]; based on the addition of the polar methoxy group, the predicted XLogP of CAS 887895-27-4 is expected to be lower (estimated ~4.8–5.1), suggesting moderately reduced lipophilicity and potentially improved aqueous solubility relative to the fluorophenyl analog. This physicochemical differentiation is non-trivial for in vitro assay design, as differences in LogP of ≥0.5 units can significantly impact compound solubility in DMSO/aqueous buffer systems, non-specific binding, and apparent potency in cell-based assays [2].

Physicochemical Profiling ADME Prediction Lead Optimization

Benzofuran-2-Carboxamide Scaffold: Documented Antiproliferative Activity as Class-Level Evidence for Potential Applications

While no direct antiproliferative data for CAS 887895-27-4 have been identified in peer-reviewed literature, the benzofuran-2-carboxamide scaffold has demonstrated concentration-dependent antiproliferative effects across multiple cancer cell lines. In the foundational series reported in European Journal of Medicinal Chemistry (2012), benzofuran-2-carboxamide derivatives bearing heteroaromatic substitutions at the 3-position exhibited selective activity: compound 3h (2-N-acetamidopyridyl substituted) and compound 3i (2-imidazolynyl substituted amide) showed selective concentration-dependent antiproliferative effects on SW620 colon cancer cells, while compound 6f showed selectivity on SK-BR-3 breast cancer cells, all in the micromolar range [1]. The 3-position acetamido substituent—present in CAS 887895-27-4 as the 4-chlorophenoxyacetamido group—was identified as a critical determinant of both potency and selectivity, with different 3-substituents directing activity toward different cell line panels [1]. A 2024 study identified benzofuran-2-carboxamide derivatives as potent inhibitors of CCL20-induced chemotaxis and colon cancer cell growth, with selected compounds demonstrating cytotoxic/cytostatic and antiproliferative activity against colon cancer cell lines [2]. Furthermore, 60 novel benzofuran-2-carboxamide N-(substituted)phenylamide derivatives exhibited potent cytotoxicity at low micromolar concentrations against six human cancer cell lines including ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate) [3].

Cancer Research Cytotoxicity Screening Apoptosis

4-Chlorophenoxyacetamido Pharmacophore: Relevance to ATF4 Pathway Inhibition as Distinct Application Domain

The 4-chlorophenoxyacetamido moiety—a key structural feature of CAS 887895-27-4—has been independently validated as a pharmacophore for ATF4 (Activating Transcription Factor 4) pathway inhibition. Patent WO2019008506A1 discloses N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide derivatives as ATF4 inhibitors for treating cancer and other diseases [1]. The ATF4 pathway is a central component of the integrated stress response (ISR) and is implicated in tumor survival under nutrient deprivation and hypoxia. The presence of the identical 4-chlorophenoxyacetamido group in CAS 887895-27-4, tethered to a benzofuran-2-carboxamide scaffold instead of the bicyclo[1.1.1]pentane core, positions this compound as a structurally distinct chemotype within the ATF4 inhibitor space. This differentiates it from benzofuran-2-carboxamide analogs that lack the chlorophenoxyacetamido moiety (e.g., simple acetamido or benzamido derivatives), which would not be expected to engage the same pharmacophoric recognition elements [2].

Cancer Biology Integrated Stress Response ATF4 Inhibition

Regulatory and Safety Differentiation: Restricted Research-Use Status with Limited Hazard Classification Data

CAS 887895-27-4 is registered in the ECHA database under EC Number 100.244.607, confirming its status as a notified substance within the EU REACH framework [1]. As of the available regulatory data, this compound is explicitly designated for non-human research use only and is not approved or classified as a pharmaceutical ingredient or drug by the FDA or EMA [1][2]. This regulatory profile distinguishes it from certain benzofuran-2-carboxamide derivatives that have advanced to clinical investigation (e.g., compounds with 5-HT1A agonist/5-HT reuptake inhibitor activity described in patent literature) [3]. The compound's safety profile is not fully characterized in published toxicological studies, and the lack of comprehensive hazard classification data necessitates standard laboratory precautions for handling novel synthetic compounds. This stands in contrast to more thoroughly profiled benzofuran-2-carboxamide analogs for which REACH registration dossiers with full toxicological endpoints are available [1].

Chemical Safety Regulatory Compliance Laboratory Procurement

Scientific and Industrial Application Scenarios for 3-(2-(4-Chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887895-27-4)


Medicinal Chemistry SAR Campaigns Exploring 3-Position Acetamido Substitution Effects on Antiproliferative Selectivity

CAS 887895-27-4 serves as a specific structural probe in benzofuran-2-carboxamide SAR studies, where the 4-chlorophenoxyacetamido group at the 3-position and the N-(3-methoxyphenyl)carboxamide at the 2-position represent a defined substitution pattern for systematic variation. Based on the established finding that different 3-position substituents direct antiproliferative selectivity toward distinct cancer cell line panels (e.g., SW620 vs. SK-BR-3 vs. MiaPaCa-2) [1], this compound can be incorporated into a comparator matrix alongside the N-(4-fluorophenyl) analog (CAS 887886-28-4) and the N-(2-methoxyphenyl) regioisomer to map selectivity determinants. The 2024 validation of benzofuran-2-carboxamides as CCL20/CCR6 axis modulators [2] further supports inclusion of this compound in chemotaxis inhibition assays to evaluate whether the 4-chlorophenoxy substitution confers differential immunomodulatory activity.

ATF4 Pathway-Targeted Screening in Cancer Models Under ER Stress Conditions

The presence of the 4-chlorophenoxyacetamido pharmacophore—independently validated in patent WO2019008506A1 for ATF4 pathway inhibition [3]—positions CAS 887895-27-4 as a candidate for screening in integrated stress response (ISR) assays. Unlike the bicyclo[1.1.1]pentane-based ATF4 inhibitors disclosed in the patent, this compound presents a benzofuran-2-carboxamide core, offering a structurally distinct chemotype for probing ATF4-dependent survival mechanisms in cancer cells under nutrient deprivation, hypoxia, or proteotoxic stress. This scenario is differentiated from general cytotoxicity screening by its focus on pathway-specific readouts (e.g., ATF4 luciferase reporter assays, CHOP expression, or GADD34 upregulation) rather than simple viability endpoints.

Physicochemical Comparator for ADME Profiling of Methoxy-Substituted Benzofuran-2-Carboxamides

With its meta-methoxy substitution and predicted XLogP of ~4.8–5.1 (compared to 5.6 for the N-(4-fluorophenyl) analog CAS 887886-28-4) [4], CAS 887895-27-4 can serve as a reference compound in ADME profiling panels designed to assess the impact of methoxy position and halide substitution on metabolic stability, CYP inhibition, and membrane permeability. The benzofuran-2-carboxamide scaffold has demonstrated favorable oral uptake and blood-brain barrier permeability in certain substitution patterns [1]; systematic comparison of CAS 887895-27-4 with its close analogs in microsomal stability and Caco-2 permeability assays can generate actionable SAR for lead optimization programs.

Chemical Biology Tool for Investigating N-Phenyl Substitution Effects on NF-κB Pathway Modulation

Benzofuran-2-carboxamide N-(substituted)phenylamide derivatives have been established as inhibitors of LPS-induced NF-κB transcriptional activity, with the nature and position of substituents on the N-phenyl ring critically modulating both anticancer potency and NF-κB inhibitory activity [5]. CAS 887895-27-4, with its N-(3-methoxyphenyl) substitution, represents a specific electronic and steric configuration (meta-methoxy: +M effect with specific spatial orientation) that can be tested in NF-κB luciferase reporter assays alongside ortho- and para-methoxy congeners to deconvolute the contribution of methoxy position to pathway inhibition. This application is directly supported by the quantitative SAR framework established in the 2015 benzofuran-2-carboxamide NF-κB inhibitor study [5].

Quote Request

Request a Quote for 3-(2-(4-chlorophenoxy)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.